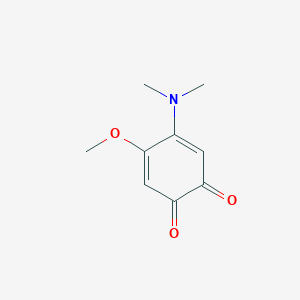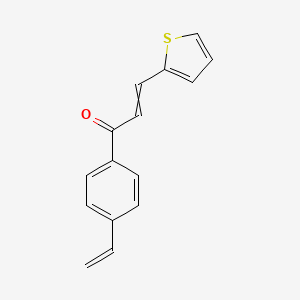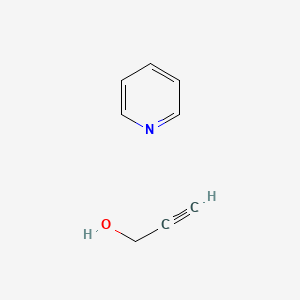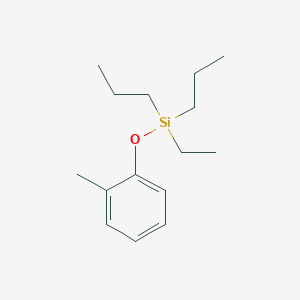
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is a synthetic derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a diaminomethylidene group attached to the N5 position and a methyl group at the 2-position of the D-ornithine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-2-methyl-D-ornithine typically involves the following steps:
Protection of the amino groups: The amino groups of D-ornithine are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Introduction of the diaminomethylidene group: The protected D-ornithine is then reacted with a suitable reagent, such as cyanamide, under basic conditions to introduce the diaminomethylidene group at the N5 position.
Methylation: The 2-position of the D-ornithine backbone is methylated using a methylating agent such as methyl iodide in the presence of a base.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product, N5-(Diaminomethylidene)-2-methyl-D-ornithine.
Industrial Production Methods
Industrial production of N5-(Diaminomethylidene)-2-methyl-D-ornithine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diaminomethylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of N5-(Diaminomethylidene)-2-methyl-D-ornithine.
Reduction: Amino derivatives where the diaminomethylidene group is reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the diaminomethylidene group.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of N5-(Diaminomethylidene)-2-methyl-D-ornithine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the urea cycle and amino acid metabolism, such as ornithine transcarbamylase and arginase.
Pathways Involved: It modulates the urea cycle by inhibiting key enzymes, leading to altered levels of urea and other metabolites. This can have downstream effects on nitrogen metabolism and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: A peptide derivative with similar structural features.
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide: Another derivative with two diaminomethylidene groups.
Uniqueness
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is unique due to the presence of both a diaminomethylidene group and a methyl group on the D-ornithine backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59574-24-2 |
|---|---|
Molekularformel |
C7H16N4O2 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2R)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m1/s1 |
InChI-Schlüssel |
LKRMSSDDHQZQHJ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@](CCCN=C(N)N)(C(=O)O)N |
Kanonische SMILES |
CC(CCCN=C(N)N)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)



![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)



